Diethyl 4-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
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Overview
Description
Diethyl 4-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes bromophenyl and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Diethyl 4-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the use of Lewis acids to facilitate the formation of the quinoline core . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the bromophenyl and methoxyphenyl groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl 4-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 4-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Diethyl 4-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be compared with other quinoline derivatives, such as:
- Diethyl 4-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Diethyl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
These similar compounds share the quinoline core structure but differ in the substituents on the phenyl rings. The presence of different halogens (bromine, chlorine, fluorine) can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C29H30BrNO6 |
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Molecular Weight |
568.5 g/mol |
IUPAC Name |
diethyl 4-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C29H30BrNO6/c1-5-36-28(33)23-16(3)31-22-15-21(17-9-13-20(35-4)14-10-17)25(29(34)37-6-2)27(32)26(22)24(23)18-7-11-19(30)12-8-18/h7-14,21,24-25,31H,5-6,15H2,1-4H3 |
InChI Key |
PDHCWTPGEZJJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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